2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide
Description
2-(Benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide is a synthetic acetamide derivative featuring a benzyloxy group attached to the acetamide backbone and a piperidine ring substituted with a thian-4-yl moiety.
Properties
IUPAC Name |
2-phenylmethoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2S/c23-20(16-24-15-18-4-2-1-3-5-18)21-14-17-6-10-22(11-7-17)19-8-12-25-13-9-19/h1-5,17,19H,6-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIGASWLENTOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COCC2=CC=CC=C2)C3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the benzyloxy group and the thianyl-piperidinyl intermediate. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Common reagents used in the synthesis include benzyl alcohol, thian-4-yl piperidine, and acetic anhydride. The reaction is usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with nucleophiles .
Scientific Research Applications
2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The compound’s structural and functional characteristics are contextualized below against key analogs:
Structural and Functional Comparison
A comparative analysis of molecular features, substituents, and reported activities is summarized in Table 1.
Table 1. Comparative Analysis of 2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide and Structural Analogs
Key Differences and Implications
Core Structure and Substituents :
- The target compound’s thian-4-yl-piperidine group distinguishes it from simpler chloroacetamides (e.g., ) and larger polycyclic analogs like rilapladib. The sulfur atom in the thian ring may enhance hydrophobic interactions compared to oxygen-containing heterocycles (e.g., tetrahydrofuran in ).
- Benzyloxy vs. Chloro : The benzyloxy group in the target compound likely increases steric bulk and electron-donating capacity compared to the electron-withdrawing chloro substituent in and . This could reduce reactivity in alkylation reactions but improve metabolic stability .
Biological Activity: While rilapladib and goxalapladib are potent Lp-PLA2 inhibitors with nanomolar efficacy, the target compound’s lack of a polycyclic core (e.g., quinoline or naphthyridine) suggests divergent target profiles. However, the piperidine-thian moiety may facilitate interactions with G-protein-coupled receptors or ion channels, akin to piperidine derivatives in (e.g., fentanyl analogs) .
Synthetic Accessibility :
- The compound’s synthesis may parallel methods for chloroacetamides (e.g., alkylation of piperidine intermediates with benzyloxy-acetamide halides, as in ). However, the thian-4-yl group’s introduction likely requires specialized sulfur-based cyclization or substitution steps .
Pharmacokinetic Considerations
- This contrasts with rilapladib’s larger, polar trifluoromethyl-biphenyl group, which may limit CNS uptake .
- Metabolic Stability : The sulfur atom in the thian ring could undergo oxidation to sulfoxide or sulfone metabolites, a pathway absent in oxygenated analogs like tetrahydrofuran derivatives ().
Biological Activity
2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in cellular signaling pathways. It is hypothesized to act as an antagonist or modulator for specific targets, including but not limited to:
- Muscarinic receptors : Involved in neurotransmission and potential implications in neurological disorders.
- NF-kappa B pathway : Associated with inflammatory responses and cancer progression.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, in vitro assays demonstrated a reduction in cell viability across various cancer cell lines, including breast and lung cancer models. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (breast) | 10 | 55% viability decrease |
| A549 (lung) | 12 | Induction of apoptosis |
| HCT116 (colon) | 8 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory markers in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Xenograft Models : In vivo studies using xenograft models have confirmed the antitumor efficacy of the compound. Mice treated with the compound exhibited smaller tumor sizes compared to control groups, indicating its potential as a therapeutic agent.
- Neuroprotective Effects : Preliminary investigations suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Behavioral tests in animal models showed improved cognitive function following treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thian group and piperidine ring have been explored to enhance potency and selectivity towards target receptors.
| Modification | Effect on Activity |
|---|---|
| Thian ring substitution | Increased affinity for receptors |
| Piperidine ring size | Altered pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
